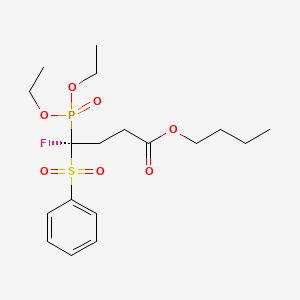

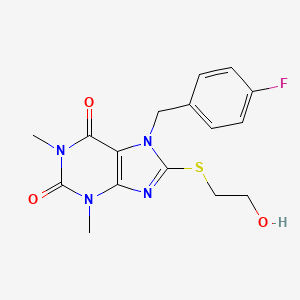

![molecular formula C14H10N4O B3010009 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1448123-75-8](/img/structure/B3010009.png)

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is a type of pyrrolopyrimidine derivative . Pyrrolopyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by a pyrrole ring fused with a pyrimidine ring . The specific molecular structure of “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is not detailed in the available resources.Applications De Recherche Scientifique

Cancer Therapeutics

This compound has been identified as a potential CDK2 inhibitor , which is significant in cancer treatment. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can prevent the proliferation of tumor cells. Studies have shown that derivatives of this compound exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold, which is part of this compound’s structure, has been associated with kinase inhibitory activity. Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their dysregulation is often linked to diseases like cancer. By inhibiting specific kinases, derivatives of this compound could serve as targeted therapies for such conditions .

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes the core structure of this compound, have exhibited antimicrobial properties. This suggests potential applications in developing new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern .

Neurodegenerative Diseases

The inhibition of certain kinases has also been linked to therapeutic strategies for neurodegenerative diseases. By modulating kinase activity, derivatives of this compound may have applications in treating disorders such as Alzheimer’s disease, where kinase dysregulation is implicated in disease progression .

ATR Inhibition

ATR kinase is essential for DNA damage response, and its inhibition is a promising strategy for cancer therapy based on synthetic lethality. This compound has been used to design and synthesize novel ATR inhibitors, which could be effective in treating cancers with specific genetic profiles .

Drug Discovery Research

The structure of this compound makes it an attractive scaffold for drug discovery. Its versatility allows for the development of new compounds with potential therapeutic applications across a range of diseases. The ongoing research into its derivatives continues to expand the possibilities for novel drug development .

Mécanisme D'action

Target of Action

The primary target of the compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its activity. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .

Biochemical Pathways

The inhibition of ATR kinase affects the DNA damage response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome. When the ATR kinase is inhibited, the DDR pathway is disrupted, leading to an accumulation of DNA damage and replication stress .

Pharmacokinetics

The compound exhibits good anti-tumor activity in vitro , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound’s action results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein . This leads to an accumulation of DNA damage and replication stress, which can inhibit the growth of cancer cells .

Safety and Hazards

Propriétés

IUPAC Name |

4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-5-10-1-3-11(4-2-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCVRPEIOQJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

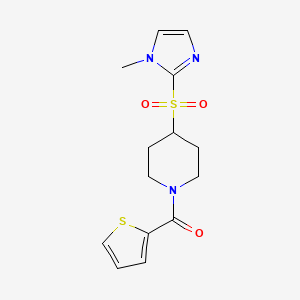

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

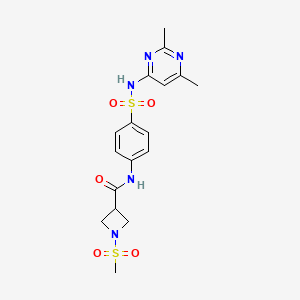

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)